molecular formula C9H7Cl B1583626 (3-Chloroprop-1-yn-1-yl)benzene CAS No. 3355-31-5

(3-Chloroprop-1-yn-1-yl)benzene

Cat. No.: B1583626
CAS No.: 3355-31-5
M. Wt: 150.6 g/mol
InChI Key: RMPSZEZJKSUNKR-UHFFFAOYSA-N
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Description

(3-Chloroprop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C9H9Cl . It consists of a benzene ring substituted with a 3-chloroprop-1-yn-1-yl group3-chloro-1-phenyl-1-propyne . It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Propyne: The compound can be synthesized by the halogenation of propyne in the presence of a catalyst such as palladium or nickel.

  • Substitution Reaction: Another method involves the substitution reaction of benzene with 3-chloroprop-1-yn-1-yl chloride under Friedel-Crafts conditions.

Industrial Production Methods: The industrial production of This compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(3-Chloroprop-1-yn-1-yl)benzene: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding alcohols or ketones.

  • Reduction: Reduction reactions can reduce the compound to form alkanes or alkenes.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles.

Major Products Formed:

  • Oxidation: Benzene derivatives such as benzene-1,2,4-triol and benzene-1,2,3-triol.

  • Reduction: Alkanes and alkenes such as propene and butene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloroprop-1-yn-1-yl)benzene: is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It is investigated for its potential therapeutic properties in drug development.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Chloroprop-1-yn-1-yl)benzene exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors, influencing biochemical pathways.

  • Pathways Involved: It is involved in pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

(3-Chloroprop-1-yn-1-yl)benzene: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Benzene, toluene, and xylene are structurally similar but lack the chloroprop-1-yn-1-yl group.

  • Uniqueness: The presence of the chloroprop-1-yn-1-yl group imparts unique chemical and physical properties to the compound, making it suitable for specific applications.

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Properties

IUPAC Name

3-chloroprop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSZEZJKSUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955184
Record name (3-Chloroprop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3355-31-5
Record name 3355-31-5
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Record name (3-Chloroprop-1-yn-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloroprop-1-yn-1-yl)benzene
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Synthesis routes and methods I

Procedure details

1-Phenyl-1-propyn-3-ol (5 g), 5.1 g of tosyl chloride and 20 ml of pyridine were stirred at room temperature for 1 hour. The reaction mixture was poured into 100 ml of ice water and extracted with ethyl acetate. The oil layer was washed with 1 N hydrochloric acid and saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled away. The residue was purified by silica gel column chromatography (ethyl acetate:hexane 1:5) to give 2.54 g of 3-phenyl-2-propynyl chloride as a pale yellow, oily substance.
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5 g
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20 mL
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ice water
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100 mL
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reactant
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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